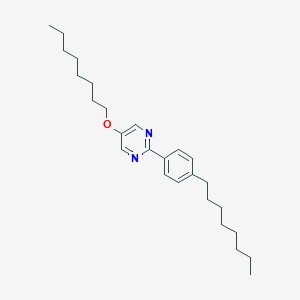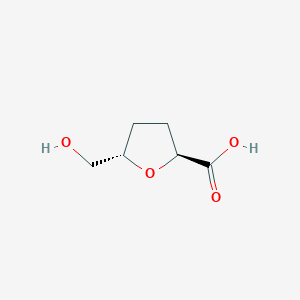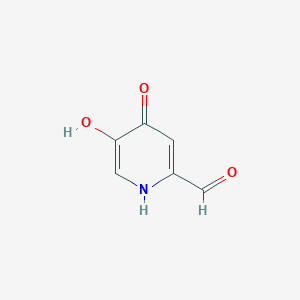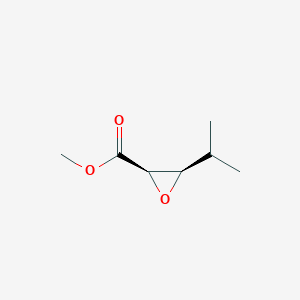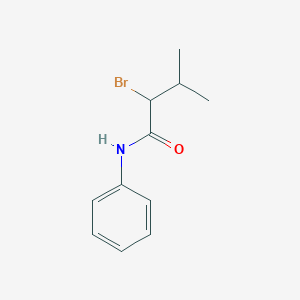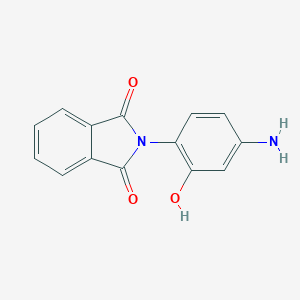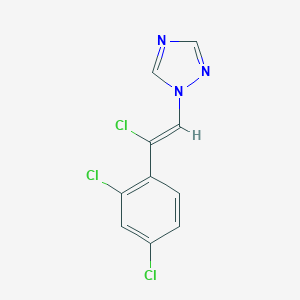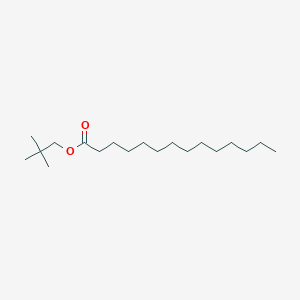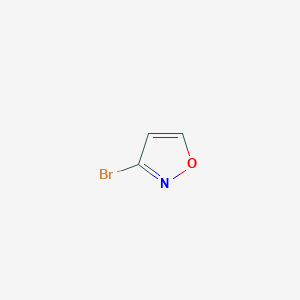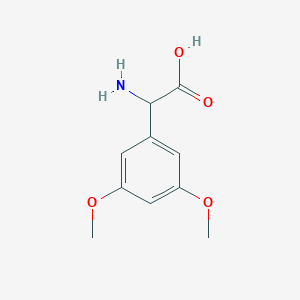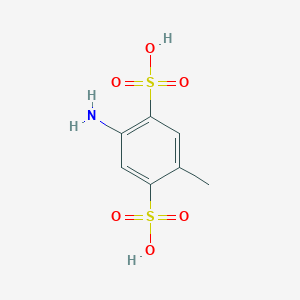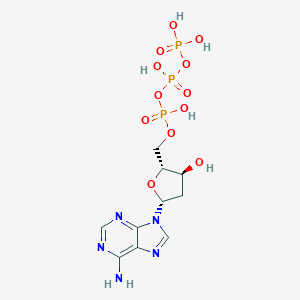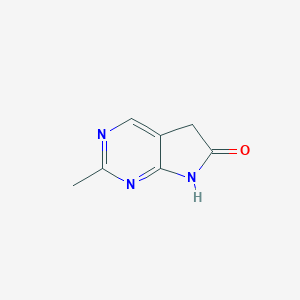
6-Methyl-5,7-diazaoxindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5,7-diazaoxindole (MDAOI) is a compound that has gained interest in recent years due to its potential applications in scientific research. MDAOI is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This molecule has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mécanisme D'action
6-Methyl-5,7-diazaoxindole acts by binding to the active site of MAO-A, preventing the enzyme from breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Effets Biochimiques Et Physiologiques
6-Methyl-5,7-diazaoxindole has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, 6-Methyl-5,7-diazaoxindole has been shown to have antioxidant properties, and to inhibit the production of reactive oxygen species. 6-Methyl-5,7-diazaoxindole has also been shown to have anti-inflammatory effects, and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Methyl-5,7-diazaoxindole is its selectivity for MAO-A, which allows researchers to study the effects of specific neurotransmitters on behavior and cognition. However, 6-Methyl-5,7-diazaoxindole also has limitations, including its potential to interact with other enzymes and receptors in the brain, and its potential to cause side effects such as nausea and headache.
Orientations Futures
There are several potential future directions for research involving 6-Methyl-5,7-diazaoxindole. One area of interest is the potential use of 6-Methyl-5,7-diazaoxindole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of 6-Methyl-5,7-diazaoxindole in the study of the effects of neurotransmitters on behavior and cognition in animal models. Finally, further research is needed to explore the potential side effects and limitations of 6-Methyl-5,7-diazaoxindole, in order to better understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 6-Methyl-5,7-diazaoxindole can be achieved through several methods, including the reaction of 2-methyl-4-nitroaniline with ethyl acetoacetate, followed by reduction with zinc powder. Another method involves the reaction of 2-methyl-4-nitroaniline with ethyl acetoacetate and sodium ethoxide, followed by reduction with sodium borohydride. Both of these methods have been reported to yield high purity 6-Methyl-5,7-diazaoxindole.
Applications De Recherche Scientifique
6-Methyl-5,7-diazaoxindole has been found to have potential applications in scientific research, particularly in the field of neuroscience. The molecule has been shown to act as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This makes 6-Methyl-5,7-diazaoxindole a potential tool for studying the effects of these neurotransmitters on behavior and cognition.
Propriétés
Numéro CAS |
118801-71-1 |
|---|---|
Nom du produit |
6-Methyl-5,7-diazaoxindole |
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-4-8-3-5-2-6(11)10-7(5)9-4/h3H,2H2,1H3,(H,8,9,10,11) |
Clé InChI |
FRUNDADHVMDNAW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2CC(=O)NC2=N1 |
SMILES canonique |
CC1=NC=C2CC(=O)NC2=N1 |
Synonymes |
6H-Pyrrolo[2,3-d]pyrimidin-6-one, 5,7-dihydro-2-methyl- (6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




